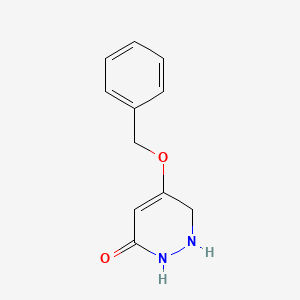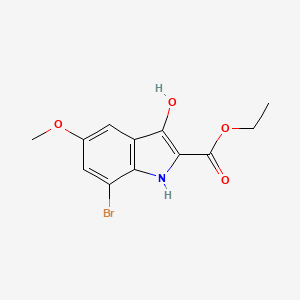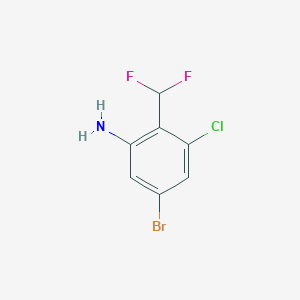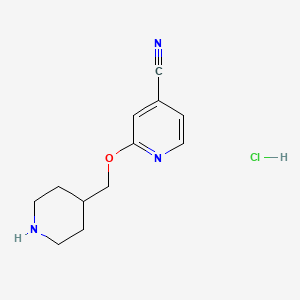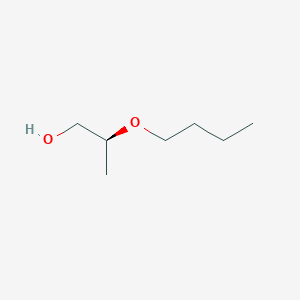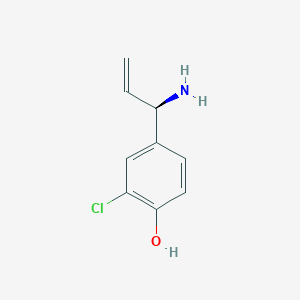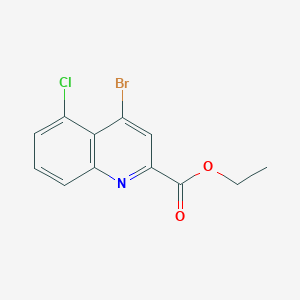
tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl ester and an aminopyridine group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate typically involves the reaction of 4-aminopyridine with tert-butyl 2-(chloromethyl)morpholine-4-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various alkyl or acyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties. It can be used as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminopyridine group can bind to receptors or enzymes, modulating their activity. The morpholine ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
- tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate is unique due to the presence of the 4-aminopyridine group. This group imparts specific chemical properties, such as increased reactivity and the ability to form hydrogen bonds, which can enhance its interactions with biological targets .
Eigenschaften
Molekularformel |
C14H21N3O3 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
tert-butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-6-7-19-12(9-17)11-8-10(15)4-5-16-11/h4-5,8,12H,6-7,9H2,1-3H3,(H2,15,16) |
InChI-Schlüssel |
MDTDDUUKHRTAFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



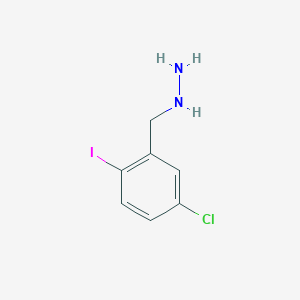

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
